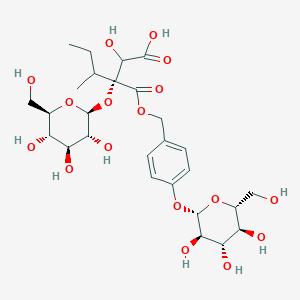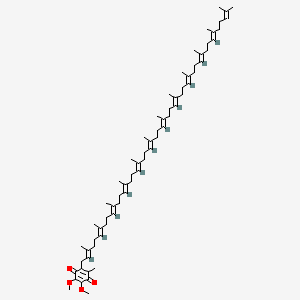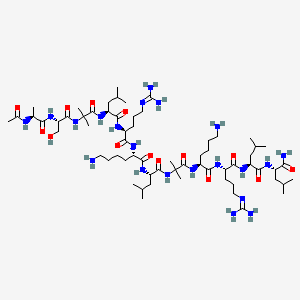
Cryosim-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cryosim-3 is a water-soluble, potent, and selective TRPM8 receptor agonist.
Wissenschaftliche Forschungsanwendungen
Cryogenic Fluorescence Microscopy
Cryosim-3 is primarily utilized in cryogenic fluorescence microscopy. This technique is crucial for visualizing cellular structures in their true structural context, especially in biological specimens. Cryosim-3 stands out for its ability to perform 3D super-resolution fluorescence cryo-imaging, which is essential for correlating with cryo-electron microscopy or cryo-soft X-ray tomography. This instrument, mostly assembled from off-the-shelf components, democratizes the detection of molecules using super-resolution fluorescence imaging of cryo-preserved specimens for correlation with their cellular ultrastructure (Phillips et al., 2020).
Data Collection and Imaging Protocols
Another significant application of Cryosim-3 is in data collection and imaging protocols for cryogenically preserved cells. This includes the 3D imaging of biological samples at cryogenic temperatures in a manner compatible with subsequent imaging by X-ray microscopy methods such as cryo-soft X-ray tomography. Detailed methods and protocols for successful imaging using Cryosim-3 have been established, emphasizing the choice of samples, fluorophores, and parameter settings (Vyas et al., 2021).
Cryopreservation in Various Fields
Cryosim-3's techniques and principles are also applicable in the broader field of cryopreservation. This includes the preservation of germplasm in animals used in biological and medical research, addressing challenges in preserving various forms of germplasm across species (Mazur et al., 2008). Moreover, it involves developing novel systems for membrane proteins, enabling high-resolution structural studies and stabilizing functional states of complex proteins (Frauenfeld et al., 2016).
Standardization and Reproducibility in Freezing Devices
Cryosim-3 technology aids in standardizing freezing devices, crucial for high-throughput cryopreservation in aquatic species. This standardization is vital for consistent quality control and reproducibility across different user groups, ensuring the effectiveness of genetic material preservation (Hu et al., 2017).
Improved Computational Modeling in Cryoablation
Cryosim-3 has also influenced the development of improved computational modeling in cryoablation for medical applications, such as prostate cancer treatment. By accurately calculating iceball formation and predicting optimal cryoablation parameters, it enhances the visualization of the treatment process, aiding in surgical planning and training (Wójtowicz et al., 2003).
Applications in Genome Resource Banking
Cryosim-3's methodologies are relevant in genome resource banking, particularly for wildlife research and conservation. Cryobiology and genome cryobanking play a pivotal role in preserving genetic diversity, assisting in the management of rare and endangered species (Wildt, 2000).
Eigenschaften
CAS-Nummer |
1507344-37-7 |
|---|---|
Produktname |
Cryosim-3 |
Molekularformel |
C15H33OP |
Molekulargewicht |
260.4 |
IUPAC-Name |
1-Diisopropylphosphorylnonane |
InChI |
InChI=1S/C15H33OP/c1-6-7-8-9-10-11-12-13-17(16,14(2)3)15(4)5/h14-15H,6-13H2,1-5H3 |
InChI-Schlüssel |
DHOTYMJGZIUWRT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCP(C(C)C)(C(C)C)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
C3; C-3; C 3; Cryosim3; Cryosim 3; Cryosim-3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(5-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)pyrazin-2-yl)-2-fluoro-6-methylbenzamide](/img/structure/B606740.png)

![6-methoxy-2-(5-methylfuran-2-yl)-N-[(1-methylpiperidin-4-yl)methyl]-7-(3-pyrrolidin-1-ylpropoxy)quinolin-4-amine](/img/structure/B606744.png)







